N-methyl-2,1-benzisothiazol-3-amine hydrochloride
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Overview
Description
N-methyl-2,1-benzisothiazol-3-amine hydrochloride is a chemical compound with the molecular formula C8H9ClN2S. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound containing both nitrogen and sulfur atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,1-benzisothiazol-3-amine hydrochloride typically involves the reaction of 2-aminobenzenethiol with methylating agents under controlled conditions. One common method is the condensation of 2-aminobenzenethiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2,1-benzisothiazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzisothiazole derivatives.
Scientific Research Applications
N-methyl-2,1-benzisothiazol-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2,1-benzisothiazol-3-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A parent compound with similar structural features but lacks the methyl and amine groups.
2-Mercaptobenzothiazole: Contains a thiol group instead of the amine group.
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom.
Uniqueness
N-methyl-2,1-benzisothiazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2400-17-1 |
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Molecular Formula |
C8H9ClN2S |
Molecular Weight |
200.69 g/mol |
IUPAC Name |
N-methyl-2,1-benzothiazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H8N2S.ClH/c1-9-8-6-4-2-3-5-7(6)10-11-8;/h2-5,9H,1H3;1H |
InChI Key |
FSIQCRXLXIIIBH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=CC=CC2=NS1.Cl |
Origin of Product |
United States |
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